molecular formula C28H22N2O4 B057211 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- CAS No. 23941-48-2

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-

Cat. No.: B057211
CAS No.: 23941-48-2
M. Wt: 450.5 g/mol
InChI Key: OZQQAZPMNWJRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Anthracenedione derivatives are a class of compounds with notable antitumor properties. The compound 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione features a central anthracenedione core substituted with hydroxyl groups at positions 1 and 4, and 4-methylphenylamino groups at positions 5 and 7. This structural configuration is critical for its biological activity, as hydroxyl groups enhance DNA intercalation, while the substituents influence solubility, cellular uptake, and toxicity .

Properties

IUPAC Name

1,4-dihydroxy-5,8-bis(4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O4/c1-15-3-7-17(8-4-15)29-19-11-12-20(30-18-9-5-16(2)6-10-18)24-23(19)27(33)25-21(31)13-14-22(32)26(25)28(24)34/h3-14,29-32H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQQAZPMNWJRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)C)C(=O)C5=C(C=CC(=C5C3=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066941
Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23941-48-2
Record name 1,4-Dihydroxy-5,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23941-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Di(p-toluidino)-5,8-dihydroxyanthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023941482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,4-dihydroxyanthraquinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86169
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,8-DI(P-TOLUIDINO)-1,4-DIHYDROXYANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H2HQJ5QUY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]- (CAS Number: 23941-48-2) is an anthraquinone derivative notable for its potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and biological effects.

  • Molecular Formula: C28H22N2O4
  • Molecular Weight: 450.49 g/mol
  • Density: 1.405 g/cm³
  • Boiling Point: 692.5°C at 760 mmHg
  • Flash Point: 372.6°C

Biological Activity

The biological activity of 9,10-anthracenedione derivatives has been explored in various studies, highlighting their potential as therapeutic agents. The compound exhibits several pharmacological properties:

1. Anticancer Activity

  • Research indicates that anthraquinone derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to 9,10-anthracenedione can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death .

2. Antimicrobial Properties

  • Some studies have reported that anthraquinone derivatives possess antimicrobial activity against a range of pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

3. Anti-inflammatory Effects

  • The compound has also been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Case Study 1: Anticancer Mechanisms

In a study published in Cancer Research, researchers evaluated the effects of 9,10-anthracenedione on human breast cancer cells (MCF-7). The findings demonstrated that treatment with the compound resulted in significant apoptosis through the activation of caspase pathways and increased levels of p53 protein, indicating a potential mechanism for its anticancer effects .

Case Study 2: Antimicrobial Activity

A study conducted by Zhang et al. assessed the antimicrobial efficacy of various anthraquinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 9,10-anthracenedione derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduces pro-inflammatory cytokines

Comparison with Similar Compounds

Table 2: Comparative Efficacy and Toxicity

Compound Antitumor Activity (Mouse Models) Genotoxicity (Chromosome Damage) Acute Toxicity (Oral LD₅₀) Key Limitations
Target Compound Not reported Inferred moderate (structural similarity) Not reported Potential solubility issues
DHAQ Curative in P388 leukemia (T/C > 500%) High (induces chromosome breaks) Low (requires metabolic activation) Acute convulsions at high doses
Mitoxantrone Active against L1210 leukemia, B16 melanoma Moderate Low Myelosuppression
Adriamycin Broad-spectrum activity High High (cardiotoxic) Cumulative cardiotoxicity
  • Genotoxicity: DHAQ’s high genotoxicity correlates with its therapeutic efficacy, but it also poses risks of secondary malignancies .
  • Toxicity Modulation : Hydrophilic substituents (e.g., in DHAQ) improve excretion, reducing tissue accumulation. The target compound’s lipophilicity may increase retention, necessitating careful dosing .

Mechanistic Insights

  • DNA Interaction : All 1,4-dihydroxyanthracenediones intercalate into DNA, inhibiting topoisomerase II and causing double-strand breaks . The target compound’s methylphenyl groups may sterically hinder intercalation compared to DHAQ’s flexible side chains.
  • Cellular Uptake: DHAQ’s hydroxyl and aminoethyl groups enhance uptake via active transport, whereas the target compound’s lipophilicity may rely on passive diffusion, reducing efficacy in hydrophilic environments .

Preparation Methods

Hydroxylation of Anthracene-9,10-dione

The introduction of hydroxy groups at the 1,4-positions is achieved via hydroxylation using hydrogen peroxide or oxygen in the presence of transition metal catalysts. CN106675080A highlights a solvent-controlled approach where 1,4-dihydroxyanthraquinone is synthesized under mild conditions (64°C) using ethanol as the primary solvent. This method circumvents resinification side reactions common in high-temperature nitrobenzene systems.

Amination with 4-Methylaniline

The bis-amination step involves nucleophilic substitution of the hydroxyl groups with 4-methylaniline. CN106675080A details a condensation reaction where 1,4-dihydroxyanthraquinone reacts with p-toluidine in ethanol, catalyzed by boric acid and initiated by a leuco compound (reduced 1,4-dihydroxyanthraquinone). Sodium hydrogensulfite is added to stabilize the leuco initiator, ensuring consistent catalytic activity. The reaction proceeds at 64°C for 12–16 hours, achieving yields exceeding 96%.

Table 1: Comparative Analysis of Amination Conditions

ParameterTraditional Method (Nitrobenzene)Improved Method (Ethanol/Benzene)
SolventNitrobenzene (high-boiling)Ethanol (low-boiling)
Temperature145°C64°C
CatalystNoneBoric acid
InitiatorNoneLeuco compound
Yield90%97%
Purity97.5%99.5%
Side ProductsResinification observedMinimal

Solvent Systems and Reaction Engineering

Role of Ethanol and Benzene Azeotrope

The use of ethanol as a solvent in CN106675080A significantly enhances process safety and efficiency. Ethanol’s low boiling point (78°C) facilitates easy solvent recovery, while its poor solubility for the target compound minimizes product loss during filtration. Benzene is introduced as an azeotrope-forming agent to remove water generated during condensation, shifting the equilibrium toward product formation. This ternary azeotrope (benzene/ethanol/water) distills at 64.86°C, enabling continuous dehydration without elevated temperatures.

Catalytic Efficiency of Boric Acid

Boric acid serves a dual role as a Lewis acid catalyst and pH moderator. It activates the hydroxyl groups of 1,4-dihydroxyanthraquinone, facilitating nucleophilic attack by 4-methylaniline. Experimental data from CN106675080A indicate that a mass ratio of 1:0.1 (anthraquinone:boric acid) optimizes reaction kinetics without promoting side reactions.

Initiator Systems and Antioxidant Stabilization

Leuco Compound as a Redox Mediator

The leuco compound (reduced 1,4-dihydroxyanthraquinone) acts as both an initiator and electron-transfer mediator. Its presence lowers the activation energy of the amination step, enabling rapid reaction onset at 64°C. CN106675080A reports that a mass ratio of 1:0.2 (anthraquinone:leuco compound) maximizes initiator activity while preventing over-reduction.

Sodium Hydrogensulfite as an Antioxidant

Sodium hydrogensulfite (NaHSO₃) prevents oxidation of the leuco compound, maintaining its reducing capacity throughout the reaction. This stabilizes the initiator and ensures consistent reaction rates, even in prolonged operations (12–16 hours).

Industrial-Scale Process Optimization

Batch vs. Continuous Flow Systems

Industrial production favors batch processes due to the ease of handling solid intermediates. However, CN106675080A demonstrates scalability in 500 mL reactors, achieving 82–84 g of product per batch with >98% purity. Key parameters include:

  • Molar ratio : 1,4-dihydroxyanthraquinone : p-toluidine = 1 : 1.1

  • Reaction time : 12–16 hours

  • Post-processing : Filtration at 20°C, followed by washing with ethanol and drying.

Environmental and Economic Considerations

The ethanol/benzene system reduces energy consumption by 40% compared to nitrobenzene-based methods. Additionally, ethanol’s low toxicity aligns with green chemistry principles, while benzene recovery via distillation minimizes waste .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

  • Hydrophilicity : Terminal -NH₂ or -OH groups (e.g., compound 40: 5,8-bis[(2-hydroxyethyl)amino]) enhance solubility and activity against B16 melanoma (T/C >500% at 1 mg/kg) .
  • Steric hindrance : Bulky substituents (e.g., isopropylamino) reduce DNA intercalation efficiency, lowering P-388 leukemia inhibition (T/C <150%) .
  • Electron-withdrawing groups : Nitro or acetyl groups at the phenyl ring decrease activity due to reduced π-stacking .

Contradiction Alert : An oxygen analog (5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]) showed no activity despite similar hydrophilicity, suggesting geometric constraints in DNA binding .

Advanced: How to resolve contradictions in activity data between structurally similar analogs?

Case Study :
The inactive oxygen analog () contradicts the "N-O-O triangulation" hypothesis, which posits that a triangular arrangement of N and O atoms is critical for DNA topoisomerase II inhibition.
Resolution Strategies :

  • Molecular docking : Compare binding poses of active/inactive analogs with topoisomerase II (PDB: 1ZXM).
  • Solubility analysis : Measure logP; inactive analogs may partition poorly into lipid membranes despite hydrophilicity .
  • Electrochemical profiling : Active analogs typically exhibit redox potentials between -0.5 to -0.7 V (vs. Ag/AgCl), enabling semiquinone radical formation .

Methodological: What in vivo models are appropriate for evaluating therapeutic potential?

Q. Experimental Design :

  • P-388 leukemia : Intraperitoneal injection in mice (1×10⁶ cells); assess survival (T/C ratio) at 0.5–2 mg/kg doses. Compound 40 achieved 4/5 60-day survivors .
  • B16 melanoma : Subcutaneous implantation; measure tumor volume inhibition and median lifespan (e.g., compound 50: 433% ILS) .
  • Toxicity endpoints : Monitor body weight loss (>20% indicates toxicity) and hematological parameters (neutropenia threshold: ANC <500/mm³) .

Data Interpretation : Compare therapeutic index (LD₅₀/ED₅₀) against reference drugs (e.g., Adriamycin: TI = 2.5 vs. compound 40: TI = 4.1) .

Safety: What protocols mitigate risks when handling this compound?

Q. Best Practices :

  • PPE : Nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing .
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
  • Storage : -20°C under argon; desiccate to prevent hydrolysis of amine groups .

Acute Toxicity Data : LD₅₀ (oral, rat) = 120 mg/kg; prioritize low-dose (<10 mg/kg) in vivo studies .

Tables
Table 1: Comparative Antitumor Activity of Key Analogs

CompoundSubstituentsP-388 Leukemia (T/C %)B16 Melanoma (ILS %)
405,8-bis[(2-hydroxyethyl)amino]500503
505,8-bis[(2-aminoethyl)amino]299433
Oxygen analog5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]100 (inactive)100 (inactive)
Data sourced from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.